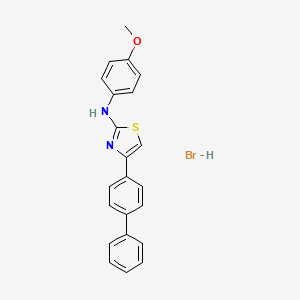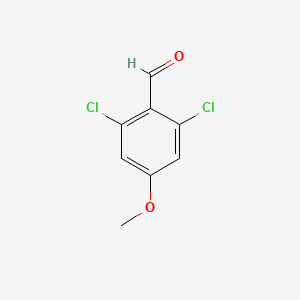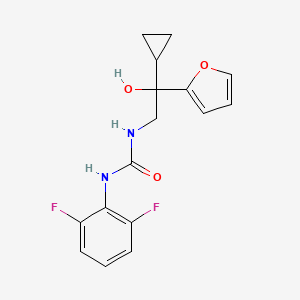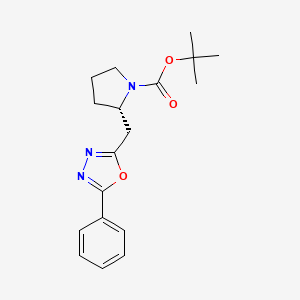
(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
One of the significant areas of scientific research involving (S)-tert-butyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-1-carboxylate and related compounds focuses on their synthesis and evaluation for biological activities. These compounds, characterized by the 1,3,4-oxadiazole moiety, are synthesized through various chemical routes and are explored for their potential bioactive properties. For instance, derivatives of 1,3,4-oxadiazole have been tested for antitumor activity toward a panel of cell lines, showcasing the potential of these compounds in cancer research. The synthesis methods often involve multiple steps, starting from basic aromatic compounds to achieve the desired 1,3,4-oxadiazole derivatives, highlighting the chemical versatility and potential therapeutic applications of these molecules (Maftei et al., 2013).
Anticancer Agent Development
The development of anticancer agents is a crucial application of compounds containing the 1,3,4-oxadiazole moiety. Research efforts have been directed toward the synthesis of novel oxadiazole derivatives and evaluating their antilipidemic and antitumor activities. These studies involve not only the synthesis of enantiomerically pure compounds but also their biological evaluation to determine their efficacy in lowering plasma triglyceride and cholesterol levels, as well as their ability to inhibit tumor cell proliferation. Such investigations contribute to the development of new therapeutic agents for cancer treatment, demonstrating the pharmaceutical applications of these compounds (Ohno et al., 1999).
Material Science and Polymer Research
Compounds with the 1,3,4-oxadiazole ring are also significant in the field of material science and polymer research. They are used in the synthesis of novel polymers and materials with potential applications in electronics and nanotechnology. For example, aromatic polyhydrazides and poly(amide-hydrazide)s based on bis(ether benzoic acid)s from hydroquinone and its derivatives have been prepared, showcasing the application of oxadiazole compounds in creating new polymeric materials with high thermal stability and solubility in polar solvents. These materials are of interest for their potential use in high-performance plastics and electronic devices (Hsiao et al., 1999).
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-11-7-10-14(21)12-15-19-20-16(23-15)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQOOJNHFJPYAX-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-3-yl)methanamine](/img/structure/B2808010.png)
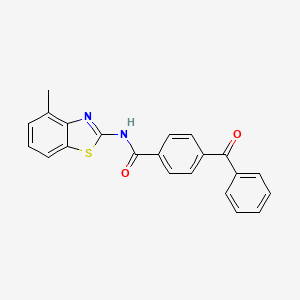
![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)
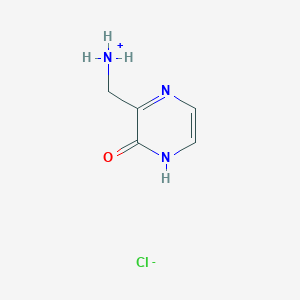
![N-[(3-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808017.png)
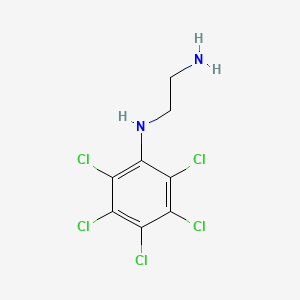
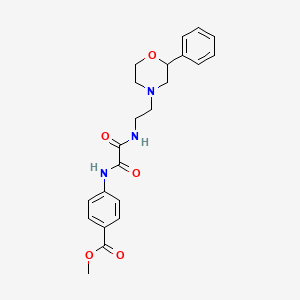
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2808025.png)
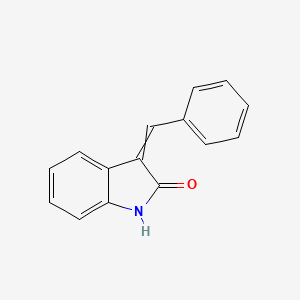
![1-(2,4-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)
